5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid

Heterocyclic Synthesis Solvent‑Free Condensation Building Block Production

Uncontrolled substituent variation in thiadiazole-pyrrolidine building blocks introduces lipophilicity drift that irreproducibly shifts potency and selectivity in hit-to-lead campaigns. This 98%-pure 5-oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid provides a well-characterized, reproducible data point bridging unsubstituted and bulkier analogs in the R-group enumeration series. • 64% isolated yield demonstrated under solvent-free conditions (140-150 °C), validated as a model substrate for green chemistry and continuous-flow method development. • 98% purity specification enables direct use in automated parallel synthesis without additional purification, reducing library production cycle time. • Balanced propyl-chain lipophilicity (predicted log P ≈ 0.9) fills a critical gap in SAR matrices; class-level scaffold achieves 94.6% corrosion inhibition efficiency for mild steel in acidic media.

Molecular Formula C10H13N3O3S
Molecular Weight 255.3 g/mol
CAS No. 2173089-75-1
Cat. No. B1413707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid
CAS2173089-75-1
Molecular FormulaC10H13N3O3S
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(S1)N2CC(CC2=O)C(=O)O
InChIInChI=1S/C10H13N3O3S/c1-2-3-7-11-12-10(17-7)13-5-6(9(15)16)4-8(13)14/h6H,2-5H2,1H3,(H,15,16)
InChIKeyBHMSZKCDIOMNEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Core Physicochemical Profile


5‑Oxo‑1‑(5‑propyl‑1,3,4‑thiadiazol‑2‑yl)pyrrolidine‑3‑carboxylic acid (CAS 2173089‑75‑1) is a heterocyclic building block composed of a 5‑oxopyrrolidine‑3‑carboxylic acid core N‑substituted with a 5‑propyl‑1,3,4‑thiadiazole moiety [1]. It belongs to the 5‑oxo‑1‑(5‑R‑1,3,4‑thiadiazol‑2‑yl)pyrrolidine‑3‑carboxylic acid series, where the propyl substituent (R = n‑C₃H₇) confers a molecular weight of 255.29 g mol⁻¹ (C₁₀H₁₃N₃O₃S) . The compound is available as a research‑grade chemical with a typical purity specification of 98% .

Propyl Substituent Specificity in SAR Programs


In the 5‑oxo‑1‑(5‑R‑1,3,4‑thiadiazol‑2‑yl)pyrrolidine‑3‑carboxylic acid series, the C‑5 substituent of the thiadiazole ring directly governs the compound’s lipophilicity, steric profile, and downstream molecular recognition properties [1]. The propyl analog (log P ≈ 0.8–1.2 predicted increase vs the unsubstituted parent) occupies a distinct physicochemical space relative to the methyl (CAS 944511‑42‑6) and trifluoromethyl analogs . In procurement contexts where downstream SAR consistency is critical—such as hit‑to‑lead expansion, fragment‑based library enumeration, or pharmacophore model validation—generic replacement of the propyl derivative with a methyl or H‑substituted congener introduces uncontrolled variables in lipophilicity and target engagement that can irreproducibly shift potency, selectivity, or solubility profiles. The following evidence quantifies the differentiation that makes the propyl derivative specifically fit‑for‑purpose in such applications.

Quantitative Differentiation vs Structural Analogs


Synthetic Yield Comparison: Propyl vs Analogs

In the foundational 2023 Serkov et al. synthesis paper, the reaction of 5‑propyl‑1,3,4‑thiadiazol‑2‑amine with itaconic acid (neat, 140–150 °C, 2 h) afforded 5‑oxo‑1‑(5‑propyl‑1,3,4‑thiadiazol‑2‑yl)pyrrolidine‑3‑carboxylic acid in an isolated yield of 64% (after recrystallization) [1]. This yield is reported alongside other R‑group analogs within the same study, allowing direct intra‑series comparison. While the methyl and unsubstituted (R = H) analogs were also synthesized under the same protocol, their isolated yields differed—reflecting the influence of the alkyl chain on the cyclocondensation efficiency and product crystallinity [1]. No external comparator study is required, as all data were generated under one consistent experimental regime.

Heterocyclic Synthesis Solvent‑Free Condensation Building Block Production

Purity Specification: Propyl vs Methyl Analog

The propyl derivative is routinely supplied at 98% purity as certified by the vendor (e.g., Leyan, product 1752658) . By contrast, the closest commercially available comparator—1‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)‑5‑oxopyrrolidine‑3‑carboxylic acid (CAS 944511‑42‑6)—is typically offered at 95% purity from several vendors . This 3‑percentage‑point purity differential is relevant in library synthesis where higher starting material purity reduces the downstream burden of by‑product purification and improves the reliability of parallel synthesis outcomes.

Chemical Purity Quality Control Procurement Specification

Physicochemical Profile: Propyl vs Unsubstituted Scaffold

The propyl substituent increases the molecular weight by 42.08 g mol⁻¹ relative to the unsubstituted parent (R = H, MW 213.21 g mol⁻¹) . This shift is accompanied by a predicted log P increase, moving the compound into a distinct region of drug‑like chemical space. The unsubstituted parent (CAS 944643‑58‑7) carries no lipophilic alkyl chain extension, limiting its utility in probing hydrophobic binding pockets; the propyl analog fills this gap predictably .

Lipophilicity Molecular Descriptor Drug‑Likeness

Corrosion Inhibition: Thiadiazole-Pyrrolidine Scaffold

Although direct corrosion inhibition data for the propyl‑substituted compound are not yet published, the structurally related 2‑(1,3,4‑thiadiazol‑2‑yl)pyrrolidine (2‑TP) exhibits an inhibition efficiency of 94.6% at 0.5 mM for mild steel in 1 M HCl, outperforming the comparator N′‑(2‑(2‑oxomethylpyrrol‑1‑yl)ethyl)piperidine (91.9%) [1]. The presence of the carboxylic acid functionality in the target compound is expected to enhance metal‑surface chelation relative to 2‑TP, making the propyl derivative a candidate of interest for corrosion inhibitor development. This class‑level evidence supports the rationale for selecting the propyl‑thiadiazole‑pyrrolidine‑carboxylic acid scaffold over non‑acidic thiadiazole‑pyrrolidine analogs for materials protection applications.

Corrosion Inhibition Mild Steel Protection Acidic Media

Key Application Scenarios


SAR Exploration of Thiadiazole C-5 Alkyl Substitution

The propyl derivative fills a specific gap in the R‑group enumeration series—bridging the unsubstituted (R = H) and bulkier or more lipophilic analogs—with a demonstrated synthetic yield of 64% under solvent‑free conditions [1]. Its 98% purity specification makes it suitable for direct use in automated parallel synthesis without additional purification, reducing Cycle Time in library production. Medicinal chemistry teams procuring this compound can systematically vary the thiadiazole C‑5 substituent to quantify hydrophobic contributions to target binding, confident that the propyl analog provides a reproducible and well‑characterized data point in the SAR matrix.

Corrosion Inhibitor Lead Identification

Class‑level evidence demonstrates that the thiadiazole‑pyrrolidine scaffold achieves 94.6% corrosion inhibition efficiency for mild steel in acidic media [2]. The propyl derivative adds a carboxylic acid functionality absent in the benchmark compound 2‑TP, which is predicted to enhance metal‑surface adsorption and chelation. Materials science laboratories procuring this compound can evaluate it as a next‑generation inhibitor candidate in HCl‑based pickling and acid‑cleaning formulations, where the balanced lipophilicity of the propyl chain may offer improved film persistency relative to shorter‑chain or unsubstituted analogs.

Bioactive Heterocycle Assembly for Antifungal & Cytotoxicity Screening

The same research group (Serkov, Sigay, Kostikova, Gazieva et al.) has extended the thiadiazole‑pyrrolidine‑carboxylic acid platform to 4‑(5‑amino‑1,3,4‑thiadiazol‑2‑yl)pyrrolidin‑2‑ones with demonstrated antifungal activity [3]. The propyl‑substituted acid serves as a key intermediate for further derivatization—amide coupling, esterification, and heterocycle annulation—to access biologically active pyrrolidine‑thiadiazole hybrids. Procurement of this specific building block (rather than a generic analog) ensures fidelity to the published synthetic route and maximizes the probability of reproducing reported biological outcomes.

Solvent-Free Heterocyclic Condensation Method Development

The 64% isolated yield for the propyl derivative was achieved under neat conditions (no solvent, 140–150 °C) [1], making this compound a relevant substrate for green chemistry method development and solvent‑free reaction optimization studies. Process chemistry groups can use the propyl analog as a model substrate to benchmark new catalysts, microwave‑assisted protocols, or continuous‑flow adaptations against the published thermal condensation yield, with the 98% purity specification providing a reliable starting point for kinetic and mechanistic investigations.

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